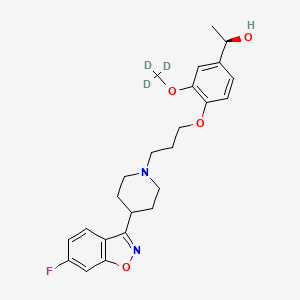

(R)-Hydroxy Iloperidone-d3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29FN2O4 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |

InChI |

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m1/s1/i2D3 |

InChI Key |

SBKZGLWZGZQVHA-ZMAHMCKTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis of R Hydroxy Iloperidone D3

Enantioselective Synthetic Pathways for (R)-Hydroxy Iloperidone (B1671726) and Related Stereoisomers

(R)-Hydroxy Iloperidone is a major metabolite of Iloperidone, formed through the reduction of a ketone functional group researchgate.netdrugbank.compsychopharmacologyinstitute.com. The synthesis of the specific (R)-enantiomer necessitates an enantioselective approach to control the stereochemistry of the resulting secondary alcohol.

A common and effective strategy for achieving high enantioselectivity in the reduction of prochiral ketones is through asymmetric catalytic hydrogenation or transfer hydrogenation. The key precursor for this step is the ketone, 1-(4-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone.

Key Synthetic Steps:

Preparation of the Ketone Precursor: The synthesis starts with the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable propoxy-substituted acetophenone derivative, typically 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone researchgate.net. This builds the core structure of Iloperidone.

Enantioselective Reduction: The crucial step is the asymmetric reduction of the ketone group. This can be achieved using various catalytic systems. Noyori-type ruthenium catalysts, such as RuCl2[(R)-BINAP][(R)-DAIPEN], are well-established for the highly enantioselective hydrogenation of aromatic ketones.

In a typical reaction, the ketone precursor is hydrogenated under pressure in the presence of the chiral ruthenium catalyst. The choice of the catalyst's chirality—(R) or (S)—determines the stereochemistry of the resulting alcohol. To obtain (R)-Hydroxy Iloperidone, a catalyst with the appropriate configuration is selected.

Alternative Methods: Other methods, such as enzymatic reductions using ketoreductases (KREDs), also offer high enantioselectivity and operate under mild conditions. Screening a library of KREDs can identify an enzyme that selectively produces the (R)-enantiomer.

The development of such enantioselective routes is critical, as different stereoisomers of a drug or metabolite can exhibit significantly different pharmacological and toxicological profiles nih.govnih.gov.

Design and Execution of Targeted Deuteration Approaches for Iloperidone Metabolite Synthesis

The "d3" designation in (R)-Hydroxy Iloperidone-d3 indicates the incorporation of three deuterium (B1214612) atoms. The primary goal of deuteration is often to leverage the kinetic isotope effect (KIE) to slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes semanticscholar.orgjuniperpublishers.comnih.gov. Iloperidone is metabolized by O-demethylation (mediated by CYP3A4) and hydroxylation (mediated by CYP2D6) drugbank.compsychopharmacologyinstitute.comnih.gov. Placing deuterium on the methoxy (B1213986) group is a logical strategy to probe or inhibit the O-demethylation pathway.

Design and Execution:

Site of Deuteration: The most common and synthetically accessible position for a stable d3-label is the methoxy group (-OCH3) on the phenyl ring, converting it to a trideuteromethoxy group (-OCD3). The C-D bond is stronger than the C-H bond, which can decrease the rate of enzymatic cleavage, a key step in O-demethylation musechem.com.

Synthesis with a Deuterated Building Block: The most efficient way to ensure high isotopic purity is to introduce the label early in the synthesis using a deuterated building block.

The synthesis would begin with a deuterated precursor, such as 4-hydroxy-3-(trideuteromethoxy)acetophenone.

This precursor is prepared by O-demethylating a commercially available starting material like vanillin or acetovanillone, followed by re-methylation using a deuterated methylating agent, such as trideuteromethyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4).

This deuterated acetophenone derivative is then carried through the subsequent synthetic steps, including alkylation with 1,3-dibromopropane and coupling with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, to yield the deuterated ketone precursor.

Finally, the enantioselective reduction described in section 2.1 is performed on this deuterated ketone to yield the final product, this compound.

This building block approach prevents the challenges associated with late-stage hydrogen-deuterium exchange reactions, which often result in incomplete deuteration or scrambling of the isotope across multiple positions nih.gov.

Optimization of Synthetic Yields, Enantiomeric Excess, and Radiochemical/Isotopic Purity for this compound

The successful synthesis of this compound for use as a reference standard or metabolic tracer demands rigorous optimization of the entire process to ensure high yield and exceptional purity.

Enantiomeric Excess (e.e.): Achieving high enantiomeric excess (>99%) is critical. This is optimized by screening a variety of chiral catalysts and ligands for the asymmetric reduction step. The choice of solvent and temperature can also significantly influence the stereochemical outcome. The enantiomeric excess of the final product is precisely determined using chiral High-Performance Liquid Chromatography (HPLC).

Isotopic Purity: Ensuring high isotopic incorporation (atom % D) and minimizing isotopic impurities is paramount. The use of highly enriched deuterated reagents (e.g., CD3I with >99.5% isotopic purity) is the first step. Analytical techniques are crucial for verification:

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the correct mass of the deuterated molecule, corresponding to the incorporation of three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of a proton signal from the methoxy group, while ²H NMR shows a signal corresponding to the -OCD3 group, confirming the location of the label.

Molecular Rotational Resonance (MRR) Spectroscopy: This advanced technique can provide an exact and quantitative analysis of the isotopic composition, distinguishing between different isotopologues and isotopomers with high sensitivity, which is often a challenge for NMR and MS scilit.comacs.org.

The table below summarizes the key parameters and analytical methods for optimization.

| Parameter | Optimization Goal | Key Optimization Strategies | Analytical Verification Method |

| Overall Yield | >40-50% | Adjusting reaction conditions (temperature, solvent, stoichiometry), efficient purification | Gravimetric analysis, HPLC |

| Enantiomeric Excess (e.e.) | >99% | Screening of chiral catalysts and ligands, optimizing temperature and solvent | Chiral HPLC |

| Isotopic Purity | >99 atom % D | Use of highly enriched deuterated starting materials (e.g., CD3I) | High-Resolution Mass Spectrometry (HRMS), ¹H and ²H NMR Spectroscopy, MRR Spectroscopy |

Isotopic Labeling Strategies for Tracing and Characterization of Iloperidone Metabolites

The primary application of this compound is as an internal standard for bioanalytical assays and as a tool in metabolic studies. Isotopic labeling is a powerful strategy for tracing the fate of a drug and its metabolites in vitro and in vivo researchgate.net.

Metabolite Identification: In drug metabolism studies, a mixture of the non-labeled drug (d0) and the stable isotope-labeled drug (e.g., d3) is often administered. When samples (e.g., plasma, urine) are analyzed by LC-MS, metabolites derived from the drug will appear as distinctive doublet peaks separated by the mass of the incorporated isotopes (3 Da in this case). This "isotopic signature" allows for the rapid and unambiguous identification of drug-related material against a complex biological background, helping to discover novel or unexpected metabolic pathways biorxiv.org.

Quantitative Bioanalysis: this compound serves as an ideal internal standard for the quantification of the non-labeled (R)-Hydroxy Iloperidone metabolite in biological samples. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is differentiated by its higher mass. This allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Metabolic Flux Analysis: Isotope tracing provides qualitative and sometimes quantitative information about the rates of formation and clearance of different metabolites mdpi.com. By tracking the appearance and disappearance of labeled and unlabeled metabolites over time, researchers can understand how factors like co-administered drugs or genetic polymorphisms (e.g., in CYP2D6) affect specific metabolic pathways of Iloperidone psychopharmacologyinstitute.com.

The table below illustrates the expected mass shifts for Iloperidone and its key metabolites when using a d3-labeled precursor.

| Compound | Unlabeled Mass (d0) | d3-Labeled Mass | Mass Shift (Da) |

| Iloperidone | 426.22 | 429.24 | +3 |

| (R)-Hydroxy Iloperidone | 428.24 | 431.26 | +3 |

| P95 (hydroxylated metabolite) | 442.22 | 445.24 | +3 |

Advanced Analytical Methodologies for Structural Characterization and Quantification

Application of High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification and Structural Elucidation of (R)-Hydroxy Iloperidone-d3

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and isotopic purity assessment of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically within 5 ppm), enabling the determination of elemental composition from the exact mass. nih.gov

For this compound, HRMS is employed to verify the successful incorporation of the three deuterium (B1214612) atoms. This is achieved by comparing the experimentally measured monoisotopic mass with the theoretically calculated mass. The high resolving power of HRMS allows for the clear separation of the isotopic peaks from any potential interferences, confirming the molecular formula C₂₄H₂₆D₃FN₂O₄. lgcstandards.com

Furthermore, HRMS is crucial for verifying isotopic purity. The relative intensities of the ion signals corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species are measured to calculate the percentage of the desired d₃-isotopologue. This ensures that the internal standard has a distinct and consistent mass, preventing interference with the quantification of the unlabeled analyte. Tandem HRMS (MS/MS) experiments can further elucidate the structure by generating fragmentation patterns, which help confirm the location of the deuterium atoms on the methoxy (B1213986) group.

Table 1: HRMS Data for this compound

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₆D₃FN₂O₄ | - | - |

| Exact Mass [M+H]⁺ | 432.2415 | 432.2411 | -0.9 |

| Isotopic Purity (d₃ %) | >99% | >99.5% | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Positional Deuterium Verification

Positional verification of the deuterium atoms is achieved by comparing the ¹H NMR spectrum of this compound with that of its non-deuterated analogue. The absence of the characteristic singlet signal for the methoxy (-OCH₃) protons confirms that the deuterium substitution has occurred at the intended position. In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms will exhibit a triplet multiplicity due to C-D coupling and a noticeable upfield shift, providing further evidence of successful and specific labeling.

Stereochemical assignment is critical, as the compound is the specific (R)-enantiomer. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the chiral center at the hydroxy-bearing carbon. By observing spatial proximities between specific protons, the (R)-configuration can be unequivocally confirmed.

Table 2: Key NMR Spectral Data for Deuterium Position Verification

| Nucleus | Non-Deuterated Compound (δ, ppm) | This compound (δ, ppm) | Interpretation |

|---|---|---|---|

| ¹H NMR | ~3.9 (s, 3H, -OCH₃) | Signal absent | Confirms presence of -OCD₃ group |

| ¹³C NMR | ~56.0 (q, -OCH₃) | ~55.5 (t, J(C,D) ≈ 22 Hz) | Confirms C-D bonds and location |

Chiral Chromatography (e.g., HPLC, GC) Coupled with Mass Spectrometry for Enantiomeric Purity Assessment and Baseline Separation

Since biological systems often interact differently with enantiomers, verifying the enantiomeric purity of a chiral compound like this compound is a regulatory and scientific necessity. unife.itamericanpharmaceuticalreview.com Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. unife.itnih.gov

The method involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. nih.gov These phases create a chiral environment where the (R)- and (S)-enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. nih.gov The goal is to achieve baseline separation (Resolution > 1.5) between the desired (R)-enantiomer and any trace amounts of the unwanted (S)-enantiomer.

Coupling chiral HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantifying the enantiomeric excess (% ee). americanpharmaceuticalreview.com This is particularly important for detecting very low levels of the undesired enantiomer. The high selectivity of MS detection minimizes interference from matrix components, which is crucial for analyses in biological fluids. americanpharmaceuticalreview.com

Table 3: Typical Chiral HPLC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (or similar polysaccharide-based CSP) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol with a basic additive |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (Multiple Reaction Monitoring - MRM) |

| Resolution (R/S) | ≥ 1.5 |

| Enantiomeric Purity | >99% ee |

Development and Validation of Bioanalytical Assays for this compound as an Internal Standard in Pre-clinical Biological Matrices

This compound is primarily designed for use as an internal standard (IS) in the quantification of (R)-Hydroxy Iloperidone (B1671726) in biological samples. medchemexpress.com A stable isotope-labeled IS is ideal because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. medchemexpress.com Its different mass, however, allows it to be distinguished by the mass spectrometer.

The development and validation of a bioanalytical assay, typically using LC-MS/MS, must adhere to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.net The process involves developing a robust method for extracting the analyte and IS from preclinical matrices (e.g., rat or dog plasma), followed by chromatographic separation and detection. ijpsr.comijpsjournal.com

Validation confirms the method's reliability by assessing several key parameters. researchgate.net Linearity is established across a defined concentration range. Accuracy and precision (both within-run and between-runs) ensure the results are correct and reproducible. Selectivity proves the method can quantify the analyte without interference from matrix components. Stability of the analyte in the biological matrix is tested under various storage conditions (e.g., freeze-thaw cycles, room temperature). ijpsr.com

Table 4: Bioanalytical Method Validation Parameters (Based on FDA Guidance)

| Validation Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Defines the quantifiable range of the assay. |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | Measures the closeness of results to the true value. |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the degree of scatter in the data. |

| Selectivity | No significant interference at the retention time of the analyte and IS. | Ensures the assay is specific for the intended analyte. |

| Matrix Effect | Consistent response in different sources of matrix. | Evaluates the influence of matrix components on ionization. |

| Stability | Analyte concentration within ±15% of initial concentration. | Confirms analyte does not degrade during sample handling and storage. |

Metabolic Fate and Enzymatic Biotransformation Studies in Vitro and Pre Clinical Models

Identification of Hepatic Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4) Responsible for Iloperidone (B1671726) Hydroxylation to (R)-Hydroxy Iloperidone in Recombinant Systems and Liver Microsomes

The biotransformation of Iloperidone is extensively carried out in the liver, with cytochrome P450 (CYP) enzymes playing a central role. mdpi.com In vitro studies using human liver microsomes and cDNA-expressed recombinant CYP enzymes have definitively identified CYP2D6 and CYP3A4 as the principal isoforms responsible for Iloperidone's metabolism. mdpi.compatsnap.comnih.gov

CYP2D6 is the primary enzyme mediating the hydroxylation of Iloperidone. mdpi.commedcentral.compsychopharmacologyinstitute.commedscape.com This pathway leads to the formation of the metabolite P94, which can undergo subsequent metabolism. nih.gov A second major pathway is O-demethylation, which is catalyzed by CYP3A4. mdpi.compsychopharmacologyinstitute.com Carbonyl reduction is another key metabolic route. mdpi.commedcentral.com

In addition to being substrates for these enzymes, Iloperidone and its metabolites can also act as inhibitors. In vitro investigations have quantified the inhibitory potential of Iloperidone against various CYP isoforms. Iloperidone was found to be a potent inhibitor of CYP3A4 and CYP2D6. nih.gov The mechanism of inhibition differs between the two; it inhibits CYP2D6 through a competitive mechanism, while its inhibition of CYP3A4 is noncompetitive. nih.govdntb.gov.ua These findings from studies with human liver microsomes and recombinant supersomes highlight the potential for the parent compound to influence its own metabolic clearance. nih.gov

Table 1: In Vitro Inhibition Constants (Ki) of Iloperidone for Human CYP450 Isoforms

| CYP450 Isoform | System | Inhibition Mechanism | Ki Value (µM) | Source |

|---|---|---|---|---|

| CYP2D6 | Human Liver Microsomes | Competitive | 2.9 | nih.gov |

| CYP2D6 | Supersomes (recombinant) | Competitive | 10 | nih.gov |

| CYP3A4 | Human Liver Microsomes | Noncompetitive | 0.38 | nih.gov |

| CYP3A4 | Supersomes (recombinant) | Noncompetitive | 0.3 | nih.gov |

Elucidation of In Vitro Biotransformation Pathways and Kinetics of Iloperidone and its Hydroxylated Deuterated Derivatives

The kinetics of Iloperidone and its metabolites are significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. Individuals can be classified as extensive metabolizers (EM) or poor metabolizers (PM), which affects the plasma concentration and elimination half-life of the parent drug and its metabolites. psychopharmacologyinstitute.commedscape.comnih.gov In CYP2D6 poor metabolizers, the systemic exposure to Iloperidone and its P88 metabolite is substantially increased compared to normal metabolizers. medcentral.com Conversely, the exposure to the P95 metabolite is decreased in this population. medcentral.com This leads to notable differences in the elimination half-lives. psychopharmacologyinstitute.commedscape.com

While deuterated standards such as (R)-Hydroxy Iloperidone-d3 are utilized in research, specific data from in vitro studies detailing the biotransformation pathways and reaction kinetics of these deuterated derivatives are not widely available in published literature.

Table 2: Mean Elimination Half-Lives (t½) of Iloperidone and its Major Metabolites

| Compound | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) | Source |

|---|---|---|---|

| Iloperidone | 18 hours | 33 hours | psychopharmacologyinstitute.commedscape.com |

| Metabolite P88 (Hydroxy Iloperidone) | 26 hours | 37 hours | psychopharmacologyinstitute.commedscape.com |

| Metabolite P95 | 23 hours | 31 hours | psychopharmacologyinstitute.commedscape.com |

Assessment of Primary and Secondary Deuterium (B1214612) Isotope Effects on the Metabolic Stability and Reaction Mechanisms of (R)-Hydroxy Iloperidone Precursors and Analogs

The substitution of hydrogen with its heavy, stable isotope deuterium is a strategy employed in medicinal chemistry to enhance a drug's metabolic profile. juniperpublishers.comingenza.com This approach is based on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com For metabolic reactions that involve the cleavage of this bond, such as the cytochrome P450-mediated oxidation of drugs, the stronger C-D bond can significantly slow the rate of reaction. juniperpublishers.com

This reduction in the rate of metabolism can lead to several potential pharmacokinetic advantages, including increased metabolic stability, a prolonged biological half-life, and a reduction in systemic clearance. juniperpublishers.comingenza.com In some cases, deuteration at a specific metabolic site can also lead to "metabolic shunting," where the metabolic machinery of the cell bypasses the now-slower pathway and favors alternative routes, potentially altering the ratio of metabolites formed. juniperpublishers.com

Investigating Stereoselective Metabolism of Iloperidone and the Enantioselective Formation of its Hydroxylated Metabolites

Many therapeutic agents are chiral molecules, and their enantiomers often exhibit different pharmacokinetic and pharmacodynamic properties due to stereoselective interactions with biological macromolecules like enzymes and receptors. The metabolic enzymes, particularly the cytochrome P450 family, are known to frequently display a preference for one enantiomer of a chiral drug over the other, a phenomenon known as enantioselective metabolism. This enzymatic preference is a major contributor to the observed stereoselectivity in the pharmacokinetics of many drugs.

The metabolism of Iloperidone involves the formation of chiral centers, such as in the hydroxylated metabolite (R)-Hydroxy Iloperidone. However, based on a review of available scientific literature, specific in vitro or pre-clinical studies that investigate the stereoselective metabolism of Iloperidone or the enantioselective formation of its hydroxylated metabolites have not been reported. Therefore, data on whether the formation of (R)-Hydroxy Iloperidone is favored over its (S)-enantiomer, or vice versa, during its biotransformation is not publicly available.

Pharmacological Characterization at the Molecular and Receptor Level in Vitro Studies

In Vitro Receptor Binding Affinity and Selectivity Profiling of (R)-Hydroxy Iloperidone-d3 for Dopamine (B1211576) and Serotonin (B10506) Receptors

Based on the extensive research conducted on Iloperidone (B1671726), it is anticipated that this compound would exhibit a multi-receptor binding profile with a notable affinity for various dopamine and serotonin receptor subtypes. Iloperidone itself demonstrates high affinity for serotonin 5-HT2A and dopamine D2 and D3 receptors. psychopharmacologyinstitute.commdpi.comnih.gov

The primary human metabolites of Iloperidone are P88 (reduced iloperidone) and P95. psychopharmacologyinstitute.comnih.govpsychopharmacologyinstitute.com The receptor affinity profile of P88 is reportedly comparable to that of the parent compound, Iloperidone. psychopharmacologyinstitute.comnih.gov In contrast, P95 shows a significantly lower affinity for most of these receptors, with the exception of the 5-HT2A receptor. psychopharmacologyinstitute.comnih.gov Given that (R)-Hydroxy Iloperidone is structurally analogous to one of these active metabolites, it is plausible that its deuterated form would retain a similar binding profile.

The table below summarizes the receptor binding affinities (Ki, nM) of Iloperidone and its non-deuterated metabolites, which can serve as a proxy for estimating the potential affinities of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Iloperidone and its Metabolites

| Receptor | Iloperidone | Metabolite P88 | Metabolite P95 |

|---|---|---|---|

| Dopamine D2 | 6.3 | Comparable to Iloperidone | >1000 |

| Dopamine D3 | 7.1 | Comparable to Iloperidone | >1000 |

| Serotonin 5-HT2A | 5.6 | Comparable to Iloperidone | 3.91 |

| Norepinephrine α1 | 0.36 | Comparable to Iloperidone | 4.7 (α1A), 2.7 (α1B), 8.8 (α1D) |

| Norepinephrine α2C | Not specified | Comparable to Iloperidone | 4.7 |

Functional Assays (e.g., Receptor Antagonism/Agonism, Signal Transduction) of this compound in Recombinant Cell Lines and Isolated Tissue Preparations

Functional assays for Iloperidone have established its role as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, which is believed to be central to its therapeutic mechanism of action. psychopharmacologyinstitute.com It is proposed that the efficacy of Iloperidone is mediated through this combined antagonism. psychopharmacologyinstitute.com

Studies utilizing recombinant cell lines expressing human receptors have shown that Iloperidone behaves as an antagonist, inhibiting the functional responses elicited by agonists at these receptors. Given the structural similarity, it is highly probable that this compound would also function as an antagonist at these same receptor sites. The deuteration is not expected to alter the fundamental pharmacodynamic action (i.e., antagonism vs. agonism) but may influence the potency and duration of this effect due to altered metabolism.

Structure-Activity Relationships (SAR) of Hydroxylated and Deuterated Iloperidone Derivatives with Respect to Specific Biological Targets

The structure-activity relationship (SAR) of Iloperidone and its derivatives highlights the importance of specific structural features for its receptor binding and functional activity. The core structure, a piperidinyl-benzisoxazole derivative, is crucial for its interaction with dopamine and serotonin receptors. researchgate.net

Hydroxylation, as seen in the metabolites of Iloperidone, can influence the binding affinity and selectivity. For instance, the metabolic hydroxylation of Iloperidone leads to the formation of active metabolites like P88, which largely retains the receptor binding profile of the parent drug. psychopharmacologyinstitute.comnih.gov This suggests that the introduction of a hydroxyl group at certain positions does not detrimentally affect its interaction with key receptors.

Deuteration, the substitution of hydrogen with deuterium (B1214612), is a strategy primarily employed to alter the pharmacokinetics of a drug by slowing down its metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Iloperidone is metabolized by CYP2D6 and CYP3A4. nih.govpsychopharmacologyinstitute.comresearchgate.net By strategically placing deuterium atoms at sites of metabolic hydroxylation, the formation of metabolites can be slowed, potentially leading to higher and more sustained plasma concentrations of the parent drug or its active metabolites.

In the context of this compound, the deuteration is on the hydroxy-metabolite itself. This could potentially slow down any further metabolism of this active metabolite, thereby prolonging its half-life and its therapeutic action. The precise impact on receptor affinity and functional activity would depend on the location of the deuterium atoms and whether they are involved in direct interactions with the receptor binding pocket. However, in most cases, deuteration is considered to have a minimal direct impact on the pharmacodynamic properties of a molecule.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Calculations for Conformational Analysis and Prediction of Kinetic Isotope Effects in Enzymatic Reactions

Quantum mechanical (QM) calculations offer a higher level of theory compared to classical molecular mechanics and are essential for studying the electronic structure, conformational energies, and reactivity of molecules. For (R)-Hydroxy Iloperidone-d3, QM methods are particularly valuable for detailed conformational analysis and for predicting the magnitude of kinetic isotope effects (KIEs) in enzyme-catalyzed reactions.

Conformational analysis is crucial as the three-dimensional shape of a drug molecule dictates its ability to bind to its biological target. This compound possesses several rotatable bonds, leading to a large number of possible conformations. QM calculations, often using Density Functional Theory (DFT), can be employed to determine the relative energies of these conformers and to identify the low-energy, biologically relevant conformations. By mapping the potential energy surface, researchers can understand the energetic barriers between different conformations and the likelihood of the molecule adopting a specific shape required for receptor binding.

The primary rationale for deuterating pharmaceuticals is to leverage the kinetic isotope effect to slow down metabolic processes. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the replacement of hydrogen with deuterium (B1214612) at a metabolically labile position can decrease the rate of bond cleavage by cytochrome P450 (CYP) enzymes.

QM calculations can be used to model the transition state of the enzymatic reaction responsible for the metabolism of (R)-Hydroxy Iloperidone (B1671726). By calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and the transition state, the zero-point energies (ZPE) can be determined. The difference in ZPE between the C-H and C-D bonds is the primary origin of the primary KIE. A higher activation energy is required to break the stronger C-D bond compared to the C-H bond, resulting in a slower reaction rate. QM models can predict the theoretical maximum KIE for a given reaction, providing a quantitative estimate of the expected reduction in the rate of metabolism. These predictions are invaluable for designing deuterated drugs with improved pharmacokinetic profiles.

In Silico Prediction of Metabolic Hot Spots and Optimal Sites for Deuteration in Iloperidone and its Analogs

Identifying the sites on a molecule that are most susceptible to metabolism, often referred to as "metabolic hot spots," is a critical step in drug design and optimization. In silico tools for metabolism prediction play a significant role in this process by rapidly screening compounds and predicting their likely metabolic fate. For Iloperidone and its analogs, these tools can identify the atoms most likely to be oxidized by CYP enzymes.

Iloperidone is primarily metabolized by CYP2D6 and CYP3A4. nih.govmdpi.com In silico metabolism prediction software utilizes various approaches, including rule-based systems, machine learning models trained on large datasets of known metabolic transformations, and structure-based methods that involve docking the substrate into the active site of a CYP enzyme model. These programs analyze the chemical structure of Iloperidone and identify sites that are sterically accessible and electronically activated for enzymatic attack.

The outputs of these predictions are often visualized as a "hot spot" map on the molecule, highlighting the atoms with the highest probability of undergoing metabolism. For Iloperidone, key metabolic pathways include hydroxylation and O-dealkylation. mdpi.com By identifying these vulnerable positions, medicinal chemists can strategically place deuterium atoms to block or slow down these metabolic pathways.

The selection of the optimal site for deuteration is a multi-faceted decision. The goal is to achieve a significant KIE to improve the drug's half-life and reduce the formation of potentially undesirable metabolites, without altering the parent molecule's pharmacological activity. Therefore, deuteration is typically avoided at positions directly involved in receptor binding. In silico prediction of metabolic hot spots, combined with the understanding of the structure-activity relationship (SAR) of Iloperidone, allows for a rational design approach to deuteration. For this compound, the deuteration at the d3-position was likely guided by such in silico predictions, identifying this site as a metabolic liability in the non-deuterated analog that, when protected by deuteration, would lead to a more favorable pharmacokinetic profile.

Table 2: In Silico Tools and Their Applications in the Development of this compound

| Computational Tool | Application | Predicted Outcome for Iloperidone Analogs |

| Molecular Docking Software (e.g., AutoDock, GOLD) | Prediction of binding mode and affinity to D2 and 5-HT2A receptors. | Identification of key interacting residues and stable binding poses. |

| Molecular Dynamics Software (e.g., GROMACS, AMBER) | Assessment of ligand-receptor complex stability and dynamics. | Confirmation of binding stability and analysis of conformational changes. |

| Quantum Mechanics Software (e.g., Gaussian, Spartan) | Conformational analysis and prediction of kinetic isotope effects. | Determination of low-energy conformers and quantification of the expected reduction in metabolism rate upon deuteration. |

| Metabolism Prediction Software (e.g., ADMET Predictor, StarDrop) | Identification of metabolic hot spots. | Highlighting of sites susceptible to CYP-mediated oxidation, guiding the selection of deuteration sites. |

Applications As an Analytical Standard and Mechanistic Research Tool

Utilization of (R)-Hydroxy Iloperidone-d3 in Isotope Dilution Mass Spectrometry for Quantitative Metabolomics and Pharmacokinetic Studies

This compound is extensively used as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of its non-labeled counterpart, (R)-Hydroxy Iloperidone (B1671726) (also known as metabolite P88), in biological matrices. medchemexpress.com This technique is fundamental to conducting reliable quantitative metabolomics and pharmacokinetic (PK) studies. Stable isotope-labeled compounds are ideal internal standards because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. medchemexpress.com

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is added to biological samples, such as plasma, at a known concentration. thermofisher.com Because the deuterated standard and the endogenous metabolite co-elute and have similar ionization efficiencies but are distinguishable by their mass-to-charge (m/z) ratio, the ratio of their signals allows for highly accurate and precise quantification, correcting for any sample loss or matrix effects during the analytical process. This methodology has been successfully applied to bioequivalence studies of iloperidone, where sensitive and rapid determination of the parent drug and its major metabolites is crucial.

Below is a table summarizing typical parameters for an LC-MS/MS method utilizing a deuterated internal standard for the analysis of iloperidone and its metabolites.

Table 1: Parameters for Quantitative Analysis using Isotope Dilution

| Parameter | Description |

|---|---|

| Analytical Technique | Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Deuterated analogs of analytes (e.g., this compound) |

| Biological Matrix | Human Plasma |

| Extraction Method | Solid Phase Extraction (SPE) |

| Lower Limit of Quantitation (LOQ) | As low as 10-50 pg/mL for Hydroxy Iloperidone thermofisher.com |

| Linear Range | 10 pg/mL to 100 ng/mL thermofisher.com |

| Application | Pharmacokinetic studies, Bioequivalence trials thermofisher.com |

Role in Investigating Stereoselective Drug Metabolism Mechanisms and Pathways in Pre-clinical Research

The metabolism of chiral drugs can be stereoselective, meaning that one enantiomer is metabolized differently or at a different rate than the other. nih.gov Iloperidone is metabolized primarily by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, leading to the formation of major metabolites, including hydroxy iloperidone (P88). psychopharmacologyinstitute.comresearchgate.net The pharmacokinetic properties of iloperidone and its metabolites are known to differ significantly between individuals who are extensive metabolizers (EM) and poor metabolizers (PM) of CYP2D6, highlighting the importance of this metabolic pathway. psychopharmacologyinstitute.comnih.gov

The table below illustrates the differential pharmacokinetics of iloperidone's primary active metabolite, P88, based on CYP2D6 metabolizer status, underscoring the significance of stereoselective metabolism research.

Table 2: Pharmacokinetic Parameters of Hydroxy Iloperidone (P88) by CYP2D6 Metabolizer Status

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

|---|---|---|

| Elimination Half-Life (t½) | 26 hours | 37 hours |

| Relative Plasma Exposure (AUC) | Accounts for 19.5% of total exposure | Accounts for 34.0% of total exposure |

Data compiled from publicly available pharmacokinetic information. psychopharmacologyinstitute.com

Contribution to Understanding the Influence of Deuterium (B1214612) Substitution on Drug Disposition, Metabolic Clearance, and Target Interaction

The substitution of hydrogen with its heavy isotope, deuterium, can significantly alter the pharmacokinetic properties of a drug molecule. medchemexpress.commedchemexpress.com This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. If the breaking of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. researchgate.netnih.gov

This compound serves as a research tool to understand these principles. By comparing the metabolic fate of this compound to its non-deuterated analog in vitro and in vivo, researchers can quantify the impact of deuterium substitution on its metabolic clearance. nih.gov If the deuteration is at a site of metabolism, a decrease in the rate of clearance and an increase in exposure (Area Under the Curve, AUC) would be expected. nih.gov This strategy, known as "deuterium switching," is explored in drug development to improve a drug's pharmacokinetic profile. researchgate.net

While deuteration is primarily studied for its effects on metabolism, it is generally thought to have a minimal impact on target interaction, as the spatial arrangement and electronic properties of the molecule remain largely unchanged. nih.gov However, studies with this compound could confirm this hypothesis by comparing its binding affinity to key receptors (e.g., dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A) against the non-deuterated compound. nih.govpatsnap.com The receptor binding profile of the non-deuterated P88 metabolite is known to be comparable to the parent drug, iloperidone, suggesting it contributes to the clinical profile. nih.gov

The following table outlines the theoretical effects of deuterium substitution on key pharmacokinetic and pharmacodynamic parameters.

Table 3: Potential Effects of Deuterium Substitution

| Parameter | Potential Influence of Deuteration | Underlying Principle |

|---|---|---|

| Metabolic Clearance | Decrease | Kinetic Isotope Effect (KIE) slows bond cleavage in rate-limiting metabolic steps. nih.gov |

| Systemic Exposure (AUC) | Increase | Slower clearance leads to longer residence time in the body. nih.gov |

| Elimination Half-Life (t½) | Increase | Directly related to the decrease in clearance rate. |

| Target Receptor Binding | Generally no significant change | Deuteration does not typically alter molecular shape or electronic properties crucial for receptor interaction. nih.gov |

Future Perspectives in Research on Iloperidone Metabolites and Deuterated Analogs

Advancements in Stereoselective Deuterated Metabolite Synthesis and Isotopic Labeling Techniques

The synthesis of stereochemically pure and isotopically labeled drug metabolites is fundamental for their use as analytical standards and pharmacological probes. Future research will likely focus on developing more efficient and highly selective methods for the synthesis of compounds like (R)-Hydroxy Iloperidone-d3.

Recent advancements in catalysis offer promising avenues for the stereoselective synthesis of deuterated molecules. For instance, visible-light mediated catalytic asymmetric radical deuteration has emerged as a powerful technique for installing deuterium (B1214612) at non-benzylic positions with high enantioselectivity. juniperpublishers.com This metal-free approach, utilizing peptide or sugar-derived thiol catalysts and deuterium oxide (D₂O) as the deuterium source, could potentially be adapted for the stereospecific deuteration of iloperidone (B1671726) or its precursors. juniperpublishers.com

Biocatalysis presents another highly attractive strategy. researchgate.net Enzyme-based systems, particularly those employing NADH-dependent reductases, can achieve near-perfect chemo-, stereo-, and isotopic selectivity under mild conditions. researchgate.net The development of biocatalytic methods for the asymmetric reductive deuteration of ketones, a key structural feature in the metabolic pathway of iloperidone, could provide a direct and efficient route to this compound. researchgate.net

Furthermore, advancements in hydrogen isotope exchange (HIE) reactions are expanding the toolkit for isotopic labeling. nih.gov Novel catalytic systems are being developed that allow for the post-synthetic deuteration of complex molecules with high regioselectivity. researchgate.net While challenges remain in achieving high stereoselectivity with HIE on pre-existing chiral centers, ongoing research into chiral catalysts and directing groups may overcome these limitations.

Table 1: Emerging Stereoselective Deuteration and Isotopic Labeling Techniques

| Technique | Description | Potential Application for this compound | Key Advantages |

| Visible-Light Mediated Catalytic Asymmetric Radical Deuteration | Utilizes photoredox catalysis and chiral organic catalysts to achieve highly enantioselective deuteration of olefins. juniperpublishers.com | Stereoselective deuteration of a precursor containing a prochiral olefin. | Metal-free, high enantioselectivity, mild reaction conditions. juniperpublishers.com |

| Biocatalytic Asymmetric Reductive Deuteration | Employs enzymes, such as NADH-dependent reductases, to catalyze the stereospecific reduction of prochiral ketones or imines with a deuterium source. researchgate.net | Direct stereoselective reduction of a ketone precursor to the (R)-alcohol with deuterium incorporation. | High chemo-, stereo-, and isotopic selectivity; mild and environmentally friendly conditions. researchgate.net |

| Regio- and Stereoselective Deuteration of Heterocycles | Methods for the precise deuteration of heterocyclic scaffolds, which are common in pharmaceuticals. simsonpharma.com | Introduction of deuterium at specific positions on the piperidine (B6355638) or benzisoxazole rings of iloperidone. | Precise control over the location of isotopic labels. simsonpharma.com |

| Advanced Hydrogen Isotope Exchange (HIE) Catalysis | Development of new catalysts for the selective exchange of hydrogen for deuterium on complex molecules. researchgate.net | Late-stage deuteration of iloperidone or its metabolites, potentially targeting specific C-H bonds. | Allows for the labeling of final drug molecules without de novo synthesis. researchgate.net |

Integration of Advanced Omics Technologies for Comprehensive Metabolite Profiling and Pathway Elucidation

Understanding the complete metabolic fate of a drug is crucial for assessing its safety and efficacy. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful systems-level approach for comprehensive metabolite profiling and pathway elucidation.

Metabolomics , the large-scale study of small molecules, is a cornerstone of this approach. Advanced analytical platforms, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), enable the detection and quantification of a wide range of metabolites in biological samples. mdpi.com Untargeted metabolomics can be employed to discover novel or unexpected metabolites of deuterated iloperidone analogs, while targeted approaches can precisely quantify known metabolites like this compound.

Proteomics provides critical information about the abundance and activity of drug-metabolizing enzymes. By analyzing the proteome of liver microsomes or other relevant tissues, researchers can identify the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for the metabolism of iloperidone and its deuterated analogs. mdpi.com For example, studies have shown that iloperidone can modulate the expression and activity of CYP2D enzymes in the liver and brain. semanticscholar.orgresearchgate.net Proteomic analysis can further dissect these regulatory effects.

Genomics and Transcriptomics offer insights into the genetic basis of inter-individual variability in drug metabolism. The CYP2D6 gene, which is highly polymorphic, plays a major role in iloperidone metabolism. patsnap.com Genomic studies can identify genetic variants that influence the expression and function of CYP2D6, leading to different metabolic profiles and clinical responses. Transcriptomic analysis, by measuring mRNA levels, can reveal how iloperidone and its metabolites regulate the expression of drug-metabolizing enzymes and transporters. alfa-chemistry.com

Lipidomics , a sub-field of metabolomics, focuses on the global study of lipids. Given the lipophilic nature of many antipsychotic drugs and their impact on metabolic health, lipidomics is increasingly being used to investigate the effects of these drugs on lipid metabolism. nih.govcore.ac.uk Studies have shown alterations in lipid profiles in patients treated with antipsychotics, and lipidomics can provide a detailed picture of these changes. core.ac.ukovid.com

The true power of these technologies lies in their integration. By combining data from metabolomics, proteomics, genomics, and transcriptomics, researchers can construct detailed metabolic pathway maps, identify key enzymatic players, and understand the genetic factors that contribute to variability in iloperidone metabolism. The use of deuterated standards like this compound is essential in these integrated workflows for accurate metabolite identification and quantification.

Exploration of Novel Computational Approaches for Predicting Isotope Effects and Modulating Drug Metabolism

In silico methods are becoming increasingly indispensable in drug discovery and development for predicting metabolic fate and guiding the design of new chemical entities. The development of novel computational approaches for predicting kinetic isotope effects (KIEs) and modulating drug metabolism holds significant promise for the study of deuterated compounds like this compound.

Predicting Kinetic Isotope Effects: The deuterium KIE, the change in reaction rate upon deuterium substitution, is a key parameter in understanding the impact of deuteration on drug metabolism. alfa-chemistry.com Quantum mechanics (QM) and transition state theory (TST) are fundamental theoretical frameworks for predicting KIEs. alfa-chemistry.comnih.gov Semiclassical and quantum instanton theories provide more advanced methods for computing KIEs, accounting for quantum tunneling effects, which can be significant in reactions involving hydrogen transfer. mdpi.comnih.gov These computational methods can be used to predict which positions in the iloperidone molecule, when deuterated, are most likely to exhibit a significant KIE and thus slow down metabolism.

Machine Learning and Deep Learning Models: In recent years, machine learning (ML) and deep learning models have emerged as powerful tools for predicting various aspects of drug metabolism. juniperpublishers.comresearchgate.net These models can be trained on large datasets of known drug metabolism reactions to predict the sites of metabolism (SoMs) for new compounds. juniperpublishers.com Software tools like MetaPredictor and BioTransformer are being developed to predict the metabolic pathways of small molecules. acs.orgnih.gov Future advancements in this area will likely involve the development of models specifically trained to predict the metabolism of deuterated compounds, taking into account the KIE.

Molecular Docking and Simulation: Molecular docking studies can provide insights into how a drug molecule binds to the active site of a metabolizing enzyme, such as a CYP450 isoform. ovid.com By modeling the binding of both the non-deuterated and deuterated forms of iloperidone and its metabolites, researchers can predict how deuteration might affect binding affinity and orientation, which in turn can influence the rate of metabolism. ovid.com This information can be used to rationalize experimentally observed KIEs and to design deuterated analogs with desired metabolic properties.

Table 2: Computational Approaches for Studying Deuterated Drug Metabolites

| Computational Approach | Description | Application to this compound |

| Quantum Mechanics (QM) and Transition State Theory (TST) | Fundamental methods for calculating the energetics of chemical reactions and predicting kinetic isotope effects. alfa-chemistry.comnih.gov | Predicting the magnitude of the KIE for deuteration at different positions in the iloperidone molecule. |

| Machine Learning (ML) and Deep Learning | Data-driven models trained to predict sites of metabolism and metabolic pathways. juniperpublishers.comresearchgate.net | Predicting the metabolic fate of this compound and identifying potential new metabolites. |

| Molecular Docking and Dynamics Simulations | Computational techniques to model the interaction between a ligand (drug) and a protein (enzyme). ovid.com | Simulating the binding of this compound to CYP enzymes to understand the structural basis of any observed KIE. |

| Metabolic Pathway Prediction Software | Tools like PathMiner and BioTransformer that use existing biochemical knowledge to predict possible metabolic routes. nih.goveurekalert.org | Elucidating the complete metabolic network of iloperidone and its deuterated analogs. |

The integration of these computational approaches can create a powerful in silico workflow for the rational design of deuterated drugs with optimized metabolic profiles.

Expanding the Utility of Deuterated Metabolites in Mechanistic Biological and Pharmacological Investigations

Probing Enzyme Mechanisms: The kinetic isotope effect (KIE) is a sensitive probe of the rate-limiting step in an enzymatic reaction. By comparing the rate of metabolism of (R)-Hydroxy Iloperidone with its deuterated analog, researchers can gain insights into the mechanism of the enzymes responsible for its further metabolism. A significant KIE would suggest that C-H bond cleavage is a rate-determining step in the reaction. juniperpublishers.com

Metabolic Pathway Elucidation: Deuterated compounds are invaluable tracers for mapping metabolic pathways. simsonpharma.com By administering a deuterated parent drug and analyzing biological samples for the presence of deuterated metabolites, it is possible to unequivocally trace the metabolic fate of the drug. This is particularly useful for identifying novel or minor metabolic pathways that might be missed with conventional methods.

Understanding Drug-Drug Interactions: Deuterated metabolites can be used to investigate the potential for drug-drug interactions at the level of drug metabolism. For example, by incubating this compound with human liver microsomes in the presence of other drugs, it is possible to determine if these co-administered drugs inhibit the further metabolism of the deuterated metabolite.

Neuropharmacological Research: In the context of antipsychotics, deuterated metabolites can be used to investigate specific neuropharmacological questions. For instance, they can be used as internal standards in microdialysis studies to accurately measure the levels of the active metabolite in specific brain regions, providing a link between target engagement and behavioral effects.

The continued development and application of deuterated metabolites will undoubtedly provide deeper insights into the complex interplay between drug metabolism, pharmacology, and clinical outcomes.

Q & A

Basic Research Questions

Q. What is the primary role of (R)-Hydroxy Iloperidone-d3 in pharmacological research, and how does its deuterated structure enhance experimental accuracy?

- Methodological Answer : this compound is primarily used as a deuterated internal standard in mass spectrometry (e.g., LC-MS/MS) to improve the specificity and accuracy of pharmacokinetic assays. Its deuterated structure minimizes isotopic interference with the analyte (non-deuterated form), enabling precise quantification by correcting for matrix effects and ion suppression. Researchers should optimize the deuterium labeling position to avoid hydrogen-deuterium exchange artifacts, which can compromise data reliability. Validation parameters (e.g., linearity, recovery) must adhere to FDA/EMA guidelines for bioanalytical method development .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample Preparation : Protein precipitation or solid-phase extraction to reduce matrix complexity.

- Chromatography : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate deuterated and non-deuterated isomers.

- Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated fragment ions.

- Validation : Include intra-/inter-day precision (<15% RSD), accuracy (85–115%), and stability under storage conditions. Cross-validate methods across laboratories to ensure consistency .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data when using this compound as an internal standard across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Discrepancies often arise from matrix-specific interferences or differences in metabolic stability. Strategies include:

- Matrix Matching : Use species-specific biological matrices (e.g., human vs. rodent plasma) during calibration curve preparation.

- Cross-Validation : Compare data across models using ANOVA or mixed-effects models to identify confounding variables (e.g., protein binding, enzyme activity).

- Metabolic Profiling : Conduct in vitro incubation studies with liver microsomes to assess deuterium retention under physiological conditions. Adjust internal standard concentrations dynamically if deuterium loss is observed .

Q. What methodological strategies are critical for ensuring reproducibility in studies involving this compound, particularly in multi-center trials?

- Methodological Answer : Reproducibility requires standardized protocols and rigorous data harmonization:

- Protocol Uniformity : Predefine LC-MS parameters (e.g., collision energy, dwell time) and sample storage conditions (−80°C, minimal freeze-thaw cycles).

- Blinded Reanalysis : Randomly select and reanalyze 10% of samples at a central lab to detect inter-lab variability.

- Data Sharing : Use platforms like REDCap or LabKey for centralized data storage, ensuring traceability and enabling meta-analyses. Statistical tools (e.g., Bland-Altman plots) should assess agreement between centers .

Q. How can researchers resolve contradictions between observed in vivo metabolic pathways of this compound and computational predictions?

- Methodological Answer : Contradictions often stem from oversimplified in silico models. Mitigation strategies include:

- Iterative Modeling : Refine computational models (e.g., PBPK simulations) using empirical data from isotope tracing or radiolabeled studies.

- Multi-Omics Integration : Correlate metabolomics data with proteomic profiles of metabolic enzymes (e.g., CYP isoforms) to identify unaccounted pathways.

- Hypothesis Testing : Design knock-in/knout animal models to validate enzyme-specific contributions to discrepancies. Results should be contextualized using Bayesian statistical frameworks to quantify uncertainty .

Methodological Best Practices

- Experimental Design : Use randomized block designs to control for batch effects in LC-MS runs. Include negative controls (matrix without analyte) and blank spikes to monitor contamination .

- Data Analysis : Apply multivariate regression to adjust for covariates (e.g., age, sex) in pharmacokinetic studies. Open-source tools like R/Python packages (e.g.,

nlme,Phoenix WinNonlin) facilitate robust statistical modeling . - Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and adherence to HIPAA protocols for de-identification. Document informed consent processes explicitly, even for retrospective analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.